molecular formula C11H16N2O B13000887 1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one

1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B13000887
M. Wt: 192.26 g/mol
InChI Key: YSONRHCPLFEXEG-UHFFFAOYSA-N
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Description

1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant

Preparation Methods

The synthesis of 1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the formation of the pyridine ring, which involves the reaction of suitable precursors under specific conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine source reacts with the pyridine ring.

    Addition of the Propan-1-one Moiety: The final step involves the addition of the propan-1-one moiety to the pyridine ring, typically through a Friedel-Crafts acylation reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of various derivatives and analogs for studying structure-activity relationships.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a pharmacological agent.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a stimulant or in the treatment of certain medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system by modulating the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-2-(dimethylamino)propan-1-one: This compound has a similar structure but with a different substitution pattern on the aromatic ring.

    1-(6-(Dimethylamino)naphthalen-1-yl)propan-1-one: This compound has a naphthalene ring instead of a pyridine ring, leading to different chemical and biological properties.

    1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: This compound has a chlorophenyl group, which affects its reactivity and pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[6-(dimethylamino)-2-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C11H16N2O/c1-5-10(14)9-6-7-11(13(3)4)12-8(9)2/h6-7H,5H2,1-4H3

InChI Key

YSONRHCPLFEXEG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)N(C)C)C

Origin of Product

United States

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